molecular formula C24H22N2O5 B2834129 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide CAS No. 922135-44-2

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide

Cat. No. B2834129
CAS RN: 922135-44-2
M. Wt: 418.449
InChI Key: IORGIBJNAHZHKP-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H22N2O5 and its molecular weight is 418.449. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Antiallergic Agents : A series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin derivatives, structurally related to dibenzoxazepines, have been synthesized and evaluated for their antiallergic activities. These compounds showed potent inhibitory effects on passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction, with one compound under clinical evaluation due to its significant activity and low CNS side effects (Ohshima et al., 1992).

HIV-1 Reverse Transcriptase Inhibitors : Dibenz[b,f][1,4]oxazepin-11(10H)-ones and related structures were found to inhibit HIV-1 reverse transcriptase effectively, highlighting the impact of A-ring substitution on enhancing potency. These compounds demonstrated specificity for HIV-1 RT without inhibiting other viral reverse transcriptases (Klunder et al., 1992).

Chemical Synthesis and Properties

Catalytic Enantioselective Reactions : The aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines led to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives, demonstrating the potential for creating enantioselective compounds for further chemical and pharmacological studies (Munck et al., 2017).

Synthetic Approaches : Novel approaches for constructing dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids through base-catalyzed intramolecular nucleophilic substitution were developed, showcasing advanced methodologies in organic synthesis and the potential for creating diverse dibenzoxazepine derivatives with varied biological activities (Samet et al., 2006).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-14-8-10-19-17(12-14)26(2)24(28)16-13-15(9-11-18(16)31-19)25-23(27)22-20(29-3)6-5-7-21(22)30-4/h5-13H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORGIBJNAHZHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C=CC=C4OC)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide

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